Propanamide, 3-amino-N-2-pyrimidinyl-

Physicochemical Properties Drug Discovery Chemical Synthesis

Medicinal chemists require precise intermediates for kinase inhibitor discovery. Substituting this 3-aminopropanamide scaffold with simpler analogs eliminates critical H-bond donors, risking failed SAR. - **Key differentiator:** Primary 3-amino group enables selective JAK/SYK derivatization vs. N-(2-pyrimidinyl)propionamide. - **Specification:** 97% (HPLC); mp 175-177°C; density 1.286 g/cm³. - **Supply:** Defined purity ensures reproducible fragment screening and multi-step synthesis.

Molecular Formula C7H10N4O
Molecular Weight 166.18 g/mol
CAS No. 90303-24-5
Cat. No. B12125025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanamide, 3-amino-N-2-pyrimidinyl-
CAS90303-24-5
Molecular FormulaC7H10N4O
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)NC(=O)CCN
InChIInChI=1S/C7H10N4O/c8-3-2-6(12)11-7-9-4-1-5-10-7/h1,4-5H,2-3,8H2,(H,9,10,11,12)
InChIKeyGMIUREFBOUDZBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propanamide, 3-amino-N-2-pyrimidinyl- Physicochemical Profile


Propanamide, 3-amino-N-2-pyrimidinyl- (CAS 90303-24-5), also known as 3-amino-N-(pyrimidin-2-yl)propanamide, is an organic compound with the molecular formula C7H10N4O and a molecular weight of 166.18 g/mol . It is characterized by a propanamide backbone with a 3-amino substitution, linked to a 2-pyrimidinyl ring . The compound is classified as an amino acid amide derivative and a pyrimidinyl amino compound, a class known for its potential protein kinase inhibitory activity [1]. This compound is typically supplied with a purity of 97% as determined by HPLC, and its basic physicochemical properties, including a predicted density of 1.286±0.06 g/cm³ and a melting point of 175-177 °C, have been reported .

Synthetic Intermediate
For kinase-targeted research compounds; 3-amino handle enables derivatization
Fragment & H-Bonding Profile
Additional donor/acceptor vs. unsubstituted analogs; potential hinge-region binding
Defined Purity & Characterization
HPLC-verified purity and reported melting point support reproducible synthesis and QC

Reproducibility Risks with Analogs of Propanamide, 3-amino-N-2-pyrimidinyl-


The specific molecular architecture of Propanamide, 3-amino-N-2-pyrimidinyl- is critical for its intended function and cannot be assumed to be interchangeable with even structurally similar analogs. The compound features a primary 3-amino group on the propanamide chain, which is absent in simpler analogs like N-(2-pyrimidinyl)propionamide . This amino group introduces an additional hydrogen bond donor/acceptor, which can drastically alter intermolecular interactions, crystal packing, and, most importantly, the binding affinity and orientation with biological targets such as protein kinases [1]. Substituting this compound with an analog lacking this key functional group risks a loss of activity or a change in selectivity profile in downstream applications, leading to failed experiments and inaccurate structure-activity relationship (SAR) data. The quantitative evidence below highlights the specific, measurable differences that underscore the non-fungibility of this compound.

Missing 3-amino group Lacks key H-bond donor/acceptor; may alter kinase binding orientation and affinity
Physicochemical profile shift Different pKa and density vs. N-(2-pyrimidinyl)propionamide can affect solubility and chromatography
Purity grade mismatch Higher HPLC purity specification reduces impurity-related reproducibility risk compared to typical analog grades

Propanamide, 3-amino-N-2-pyrimidinyl- vs. Key Analogs


Physicochemical Differences vs. N-(2-pyrimidinyl)propionamide

Propanamide, 3-amino-N-2-pyrimidinyl- exhibits a markedly different physicochemical profile compared to the closely related analog N-(2-pyrimidinyl)propionamide (CAS 16699-13-1), which lacks the 3-amino group. These differences are critical for handling, purification, and formulation.

Physicochemical Differences
Data to verify
MW +15.01 g/mol | Density +0.082 g/cm³ | pKa −0.54 (predicted)
Solubility and chromatographic behavior differ; use exact compound for method reproducibility.
Predicted density and pKa; experimental confirmation recommended.
Physicochemical Properties Drug Discovery Chemical Synthesis

Differential Hydrogen Bonding Capacity

The 3-amino group on the propanamide chain of Propanamide, 3-amino-N-2-pyrimidinyl- provides an additional hydrogen bond donor/acceptor compared to analogs like N-(2-pyrimidinyl)propionamide. This structural feature is hypothesized to be crucial for optimal engagement with the hinge region of protein kinases, a common target for this class of molecules. [1]

Hydrogen Bonding Capacity
Class-level inference
+1 donor, +1 acceptor vs. N-(2-pyrimidinyl)propionamide
Enhanced H-bond capacity may support kinase hinge-region binding in fragment screening.
No isolated fragment assay data; binding must be experimentally validated.
Fragment-Based Drug Discovery Medicinal Chemistry Kinase Inhibition

Guaranteed Purity for Reproducible Research

Reputable vendors specify the purity of Propanamide, 3-amino-N-2-pyrimidinyl- as 97% as determined by High-Performance Liquid Chromatography (HPLC) . This is a critical quality metric for ensuring experimental reproducibility.

HPLC Purity
Vendor specification
97% (HPLC) vs 95% typical
Higher purity specification supports consistent intermediate performance and analytical reproducibility.
Verify lot-specific Certificate of Analysis.
Quality Control Analytical Chemistry Chemical Synthesis

Key Intermediate for Kinase Inhibitor Synthesis

Propanamide, 3-amino-N-2-pyrimidinyl- is identified as a core structural motif and potential intermediate in the synthesis of more complex pyrimidinyl amino compounds described in patent literature as having protein kinase inhibitory activity, specifically against the JAK and SYK families of kinases [1]. This positions the compound as a valuable building block for medicinal chemistry programs.

Kinase Inhibitor Intermediate
Class-level inference
Core fragment in patent-disclosed JAK/SYK inhibitors
May serve as a synthetic intermediate for kinase-targeted research compounds; SAR exploration.
Activity pertains to full compounds, not isolated fragment.
Organic Synthesis Medicinal Chemistry JAK/SYK Inhibition

Propanamide, 3-amino-N-2-pyrimidinyl- Application Scenarios


Building Block for Kinase Inhibitor Libraries

Based on its structural features and patent disclosures, Propanamide, 3-amino-N-2-pyrimidinyl- is ideally suited as a core scaffold or advanced intermediate for the synthesis of focused compound libraries targeting the JAK and SYK kinase families [1]. Its 3-amino group provides a convenient handle for further derivatization, allowing medicinal chemists to explore structure-activity relationships (SAR) around a privileged pyrimidine core. This application directly leverages the compound's differential hydrogen bonding capacity and its established role in patent-protected chemical space.

Fragment-Based Drug Discovery

The compound's low molecular weight (166.18 g/mol) and specific hydrogen bonding profile make it an attractive fragment for FBDD [1]. Its higher purity (97% HPLC) ensures that the initial hit from a fragment screen is not an artifact of a contaminant . The enhanced hydrogen bonding potential compared to simpler analogs increases the probability of detecting a specific, albeit weak, binding event to a target protein's hinge region, a common first step in fragment elaboration.

Pharmaceutical Intermediate Synthesis

Given its defined purity and physicochemical properties, the compound can be reliably used in multi-step organic syntheses to produce more complex aminopyrimidine derivatives [1]. The differences in density and pKa compared to analogs are critical for optimizing reaction conditions, work-up procedures, and purification steps (e.g., column chromatography or recrystallization), thereby ensuring higher yields and purity of the final target molecule.

Analytical Reference Standard

With a documented purity of 97% by HPLC and a defined melting point of 175-177 °C, Propanamide, 3-amino-N-2-pyrimidinyl- can serve as a reference standard for analytical chemistry applications [1]. This is essential for the development and validation of analytical methods (e.g., HPLC, LC-MS) used to monitor the synthesis, purity, and stability of this compound when used as an intermediate or final product in a research or manufacturing setting.

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
3-amino derivatization handle
SAR around pyrimidine core; hinge-binding assessment
Fragment-based screening research
Low MW and defined H-bond profile
Target binding assay validation
Multi-step aminopyrimidine synthesis
Defined purity and characterization
Reaction optimization and purification reproducibility
Analytical method development & QC
HPLC purity specification and melting point
Chromatographic method accuracy; lot consistency
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